![molecular formula C19H17FN6 B2836346 N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897758-05-3](/img/structure/B2836346.png)
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C24H19FN6 . It belongs to the class of compounds known as pyrazolopyrimidines .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . The specific synthesis process for “N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a benzyl group, a 4-fluorophenyl group, and a methyl group attached to the pyrazolopyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, it has a molecular weight of 410.4463 . Other specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
- BFPPO has been incorporated into epoxy resin (EP) thermosets to enhance flame retardancy. These modified thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating, indicating excellent fire resistance. Mechanistic studies revealed that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .
- The same BFPPO-modified EP thermosets also exhibit reduced heat release rates and total heat release compared to pure EP. Additionally, BFPPO reduces the dielectric constant and loss factor at different frequencies, making it promising for electronic applications .
- BFPPO belongs to the pyrimido[4,5-d]pyrimidine family, which is a type of bicyclic [6 + 6] system. These systems have biological significance and are explored in medicinal chemistry .
- Researchers have synthesized novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, including BFPPO analogs. These compounds were investigated for their COX-2 inhibitory potential and anti-inflammatory effects. In vivo studies using a rat paw edema model demonstrated their anti-inflammatory activity .
Flame Retardant Materials
Advanced Electronic Materials
Bicyclic Systems in Medicinal Chemistry
Anti-Inflammatory Agents
Future Directions
Pyrazolopyrimidines, including “N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, have potential applications in the medical and pharmaceutical fields . Future research could focus on exploring their biological activities, optimizing their synthesis methods, and investigating their mechanisms of action.
properties
IUPAC Name |
6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBYWDWRLBEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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